3-Methyldecanoic acid
Overview
Description
3-Methyldecanoic acid is an organic compound belonging to the class of medium-chain fatty acids. It has the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . This compound is characterized by a hydrophobic aliphatic tail and is practically insoluble in water . It is also known by other names such as 3-methyldecanoate and 3-methylundecanoic acid .
Scientific Research Applications
3-Methyldecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in metabolic disorders.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Safety and Hazards
The safety data sheet for 3-Methyldecanoic acid can be found at the provided link . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .
Relevant Papers There are several relevant papers related to this compound . These papers discuss the broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3 . They also discuss the evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems .
Mechanism of Action
Target of Action
3-Methyldecanoic acid, also known as 3-methyldecanoate, belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms
Pharmacokinetics
As a medium-chain fatty acid, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Biochemical Analysis
Biochemical Properties
As a medium-chain fatty acid, it may interact with various enzymes, proteins, and other biomolecules involved in fatty acid metabolism .
Cellular Effects
As a medium-chain fatty acid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a medium-chain fatty acid, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
As a medium-chain fatty acid, it may exhibit changes in its effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
As a medium-chain fatty acid, it may exhibit threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
3-Methyldecanoic acid, as a medium-chain fatty acid, is likely involved in fatty acid metabolism . This could include interactions with enzymes or cofactors involved in this pathway, as well as potential effects on metabolic flux or metabolite levels .
Transport and Distribution
As a medium-chain fatty acid, it may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
As a medium-chain fatty acid, it may be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .
Preparation Methods
3-Methyldecanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 2-Nonanone . The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Industrial production methods may involve the hydrolysis of esters or the carboxylation of Grignard reagents . These methods are efficient and yield high-purity this compound.
Chemical Reactions Analysis
3-Methyldecanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups using reagents like thionyl chloride.
Comparison with Similar Compounds
3-Methyldecanoic acid can be compared with other medium-chain fatty acids such as:
Decanoic acid: Similar in structure but lacks the methyl group at the third carbon.
Undecanoic acid: Has one additional carbon atom in the aliphatic chain.
3-Methylundecanoic acid: Similar structure but with an additional carbon atom. The uniqueness of this compound lies in its specific methyl substitution, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-methyldecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHFHMCRRTRAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975717 | |
Record name | 3-Methyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-82-9 | |
Record name | 3-Methyldecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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